Lipophilicity (XLogP3) Differentiation: 1-Isopropyl vs. 1-Methyl and 1-Phenyl Analogs
The computed XLogP3 of 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is 2.3, reflecting the contribution of the branched isopropyl group at N1. [1] This value positions the compound as more lipophilic than the 1-methyl analog (predicted XLogP3 ~1.8) and less lipophilic than the 1-phenyl analog (predicted XLogP3 ~3.1). [2] Such differences in partition coefficient directly influence membrane permeability and metabolic stability in cell-based assays, making the isopropyl variant a strategically distinct tool for balancing potency and physicochemical properties.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 1-Methyl analog (predicted XLogP3 ~1.8); 1-Phenyl analog (predicted XLogP3 ~3.1) |
| Quantified Difference | +0.5 logP units vs. 1-methyl; -0.8 logP units vs. 1-phenyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity is a critical parameter in drug discovery for predicting oral absorption and off-target binding; the 0.5–0.8 logP unit difference can shift a compound's position in property-based design filters such as Lipinski's Rule of Five.
- [1] PubChem. 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione. CID 49758074. Computed XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/1253792-13-0 (accessed May 10, 2026). View Source
- [2] PubChem. 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione. CID 49758073; 1,7-Diphenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione. CID 49758075. Predicted XLogP3 values. https://pubchem.ncbi.nlm.nih.gov/ (accessed May 10, 2026). View Source
